2,4-Dimethoxy-4'-fluorochalcone
Overview
Description
2,4-Dimethoxy-4’-fluorochalcone is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. The molecular formula of 2,4-Dimethoxy-4’-fluorochalcone is C17H15FO3, and it has a molecular weight of 286.3 g/mol . This compound is characterized by the presence of two methoxy groups and a fluorine atom attached to the chalcone backbone, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing chalcones, including 2,4-Dimethoxy-4’-fluorochalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . For 2,4-Dimethoxy-4’-fluorochalcone, the specific reactants would be 2,4-dimethoxyacetophenone and 4-fluorobenzaldehyde. The reaction is typically carried out in ethanol with sodium hydroxide as the base, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for 2,4-Dimethoxy-4’-fluorochalcone are not widely documented, the general principles of large-scale chalcone synthesis can be applied. This involves optimizing the Claisen-Schmidt condensation for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-4’-fluorochalcone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The methoxy and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or diketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted chalcone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a precursor for synthesizing more complex organic molecules and heterocycles.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Potential anticancer and anti-inflammatory activities due to its ability to interact with biological targets.
Mechanism of Action
The biological activity of 2,4-Dimethoxy-4’-fluorochalcone is primarily attributed to its α,β-unsaturated carbonyl system, which can interact with various molecular targets. This system allows the compound to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes involved in inflammation, cancer cell proliferation, and microbial growth .
Comparison with Similar Compounds
2,4-Dimethoxy-4’-fluorochalcone can be compared with other chalcone derivatives such as:
2,4-Dimethoxychalcone: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
4’-Fluorochalcone: Lacks the methoxy groups, which can affect its solubility and interaction with biological targets.
2,4,6-Trimethoxychalcone: Contains an additional methoxy group, potentially altering its chemical properties and biological effects.
The presence of both methoxy and fluorine groups in 2,4-Dimethoxy-4’-fluorochalcone makes it unique, potentially enhancing its biological activity and chemical stability compared to other chalcone derivatives .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMXLKULLDWQBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370033 | |
Record name | 2,4-Dimethoxy-4'-fluorochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336101-27-0 | |
Record name | 2,4-Dimethoxy-4'-fluorochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.